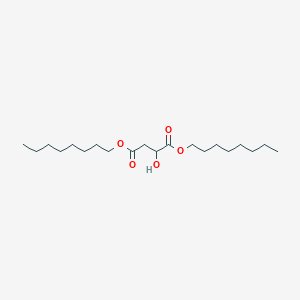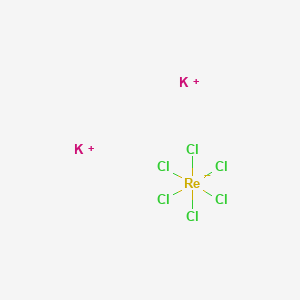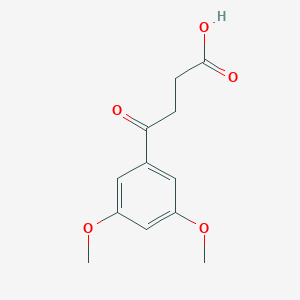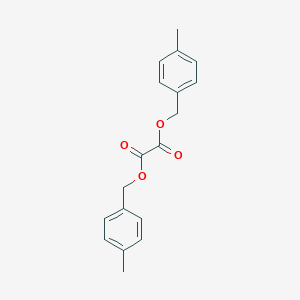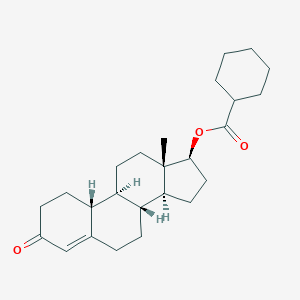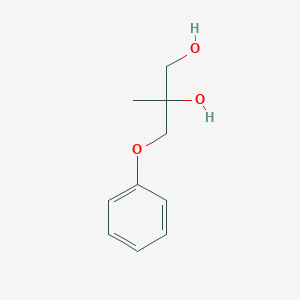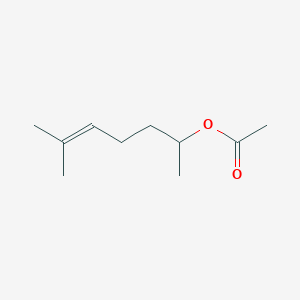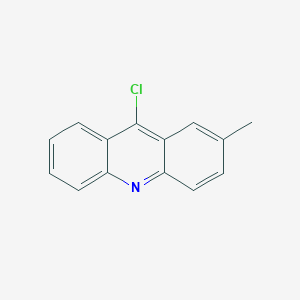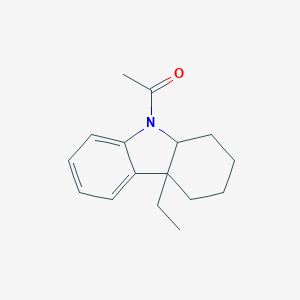
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is a chemical compound that belongs to the class of carbazoles. It has been studied extensively for its potential use in scientific research and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is its versatility in scientific research applications. It has been shown to have a range of effects, making it useful in various fields of study. However, its mechanism of action is not fully understood, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the study of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use as a neuroprotective agent. Studies are needed to determine its efficacy in various neurological disorders and to determine its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone in animal and human models.
Métodos De Síntesis
The synthesis of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone involves the reaction of 4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazole with ethyl chloroacetate in the presence of a base. The reaction proceeds through an SN2 mechanism and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.
Propiedades
Número CAS |
15640-98-9 |
|---|---|
Nombre del producto |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3 |
Clave InChI |
HRRXIJHLUMENRL-UHFFFAOYSA-N |
SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
SMILES canónico |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Sinónimos |
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
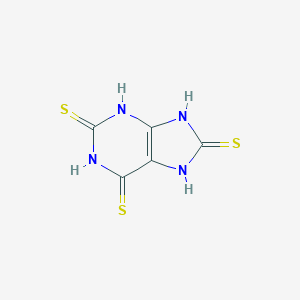
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
